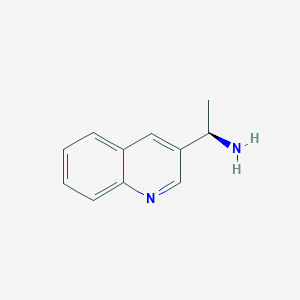
(R)-1-(Quinolin-3-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R)-1-(quinolin-3-yl)ethan-1-amine is a chiral amine compound featuring a quinoline ring. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The presence of the chiral center at the ethanamine moiety adds to the compound’s complexity and potential for enantioselective interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(quinolin-3-yl)ethan-1-amine can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone, (quinolin-3-yl)acetone, using a chiral reducing agent to ensure the formation of the (1R)-enantiomer. Reaction conditions typically include:
Reducing Agent: Chiral borane or chiral oxazaborolidine
Solvent: Tetrahydrofuran (THF) or ethanol
Temperature: 0°C to room temperature
Industrial Production Methods
Industrial production of (1R)-1-(quinolin-3-yl)ethan-1-amine may involve large-scale asymmetric synthesis using optimized chiral catalysts and continuous flow reactors to ensure high yield and enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(quinolin-3-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding imine or nitrile
Reduction: Further reduction to the corresponding alkane
Substitution: Nucleophilic substitution at the amine group
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with palladium on carbon (Pd/C)
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
Oxidation: Quinolin-3-yl nitrile
Reduction: (1R)-1-(quinolin-3-yl)ethane
Substitution: N-alkyl or N-acyl derivatives
Scientific Research Applications
Chemistry: As a chiral building block for the synthesis of complex molecules
Biology: As a ligand for studying receptor interactions
Medicine: Potential therapeutic agent due to its biological activity
Industry: Intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (1R)-1-(quinolin-3-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA or interact with protein active sites, while the chiral amine moiety can form hydrogen bonds and ionic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
(1S)-1-(quinolin-3-yl)ethan-1-amine: The enantiomer of the compound with potentially different biological activity
Quinoline: The parent compound without the ethanamine moiety
(1R)-1-(isoquinolin-3-yl)ethan-1-amine: An isomer with the nitrogen atom in a different position on the ring
Uniqueness
(1R)-1-(quinolin-3-yl)ethan-1-amine is unique due to its chiral center and the specific positioning of the quinoline ring, which can lead to distinct interactions and biological activities compared to its analogs.
Properties
Molecular Formula |
C11H12N2 |
|---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
(1R)-1-quinolin-3-ylethanamine |
InChI |
InChI=1S/C11H12N2/c1-8(12)10-6-9-4-2-3-5-11(9)13-7-10/h2-8H,12H2,1H3/t8-/m1/s1 |
InChI Key |
ZDJPCGOQWSUBOY-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](C1=CC2=CC=CC=C2N=C1)N |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2N=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















